1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol
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Overview
Description
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C14H13FO2 It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol typically involves the reaction of 4-fluorophenol with 4-bromophenyl ethanone under basic conditions to form the intermediate 4-(4-fluorophenoxy)phenyl ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-[4-(4-Fluorophenoxy)phenyl]ethanone
Reduction: 1-[4-(4-Fluorophenoxy)phenyl]ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 2-(4-Fluorophenyl)ethan-1-amine
- 1-(4-Fluorophenyl)-1-ethanol
Uniqueness
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol is unique due to the presence of both a fluorophenoxy group and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWOMEQIYAAQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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